(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with a unique structure that includes a trifluoromethoxy group attached to a dihydrobenzo[b]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dihydrobenzo[b]furan ring followed by the introduction of the trifluoromethoxy group and the amine functionality. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group and amine functionality can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities with (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine, particularly in the presence of an amine functionality.
Amiodarone Related Compound H: Another compound with a similar amine group, used in different applications.
Uniqueness
What sets this compound apart is its trifluoromethoxy group attached to the dihydrobenzo[b]furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
(3R)-7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2/t6-/m0/s1 |
InChI Key |
UVNOQQBTALNRDR-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)OC(F)(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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